molecular formula C7H12O2 B2793189 5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane CAS No. 1935234-28-8

5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane

Cat. No.: B2793189
CAS No.: 1935234-28-8
M. Wt: 128.171
InChI Key: IDXRSKGQQAEOIM-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane is a spirocyclic ketal characterized by a unique spiro[2.4] ring system, comprising a bicyclic structure where two oxygen atoms bridge a 5-membered and a 4-membered ring. The compound features methyl substituents at both 5th positions of the smaller ring, contributing to steric and electronic modulation. While spiroketals are widely studied in natural product chemistry (e.g., insect pheromones, defensive secretions), the spiro[2.4] system is exceptionally rare compared to more common systems like spiro[5.5] or spiro[4.4] .

Properties

IUPAC Name

5,5-dimethyl-1,6-dioxaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)3-7(4-8-6)5-9-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXRSKGQQAEOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CO1)CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to reflux in benzene, allowing for the azeotropic removal of water. The resulting product is then purified through distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of high-quality 5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines and thiols.

Scientific Research Applications

5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane exerts its effects involves its interaction with various molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The pathways involved often include oxidative stress responses and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between 5,5-dimethyl-1,6-dioxaspiro[2.4]heptane and analogous spiroketals:

Compound Name Spiro Ring System Substituents Molecular Formula Molecular Weight (g/mol) Biological Role
5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane [2.4] 5,5-dimethyl C₇H₁₂O₂ 128.17 Not reported (likely synthetic)
(2S,6R)-(−)(E)-2-Methyl-1,7-dioxaspiro[5.5]undecane [5.5] 2-methyl C₁₁H₂₀O₂ 184.27 Defensive secretion in Asceles glaber
2-Ethyl-1,6-dioxaspiro[4.5]decane [4.5] 2-ethyl C₁₀H₁₈O₂ 170.25 Minor defensive component in insects
2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane [4.6] 2,7-dimethyl C₁₁H₂₀O₂ 184.27 Synthetic pheromone analog

Key Observations :

  • Substituents : Methyl groups at the 5,5 positions in the target compound differ from substituents in other spiroketals (e.g., 2-methyl or 2-ethyl groups in spiro[5.5] or spiro[4.5] systems). This positioning may reduce steric hindrance in the target compound compared to derivatives with axial substituents.
  • Biological Relevance : Unlike spiro[5.5] and spiro[4.5] compounds, which are often insect-derived or pheromone analogs, the biological role of spiro[2.4] systems remains unexplored, suggesting a synthetic or niche natural origin.

Physicochemical Properties

  • Volatility : Smaller spiro[2.4] systems (e.g., C₇H₁₂O₂) are expected to be more volatile than larger analogs (e.g., C₁₁H₂₀O₂), impacting applications in pheromone delivery or atmospheric reactivity.
  • Stability : The spiro[2.4] system’s strain may render it more prone to acid-catalyzed ring-opening compared to spiro[5.5] derivatives, which exhibit stability in biological environments .

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